molecular formula C30H29O3P B6416535 (2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 2247163-02-4

(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B6416535
CAS No.: 2247163-02-4
M. Wt: 468.5 g/mol
InChI Key: GHEJWVLWCKKVFR-ZCWHBTPQSA-N
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Description

(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a chiral phosphine-oxaphosphole hybrid ligand with a stereochemically defined backbone. Its structure features a benzooxaphosphole core substituted with a tert-butyl group at the 3-position, a methyl group at the 2-position, and a 2,6-diphenoxyphenyl moiety at the 4-position. The (2S,3S) configuration ensures precise spatial arrangement, critical for asymmetric catalysis . The compound’s molecular formula is C₃₀H₂₉O₃P (MW: 468.53), and it is typically available in ≥97% purity with enantiomeric excess (ee) ≥99% . Its primary application lies in transition-metal-catalyzed asymmetric reactions, leveraging the electron-withdrawing phenoxy substituents and steric bulk to modulate catalytic activity and selectivity .

Properties

IUPAC Name

(2S,3S)-3-tert-butyl-4-(2,6-diphenoxyphenyl)-2-methyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29O3P/c1-21-31-27-20-11-17-24(29(27)34(21)30(2,3)4)28-25(32-22-13-7-5-8-14-22)18-12-19-26(28)33-23-15-9-6-10-16-23/h5-21H,1-4H3/t21-,34+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEJWVLWCKKVFR-ZCWHBTPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC4=CC=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C(C=CC=C3OC4=CC=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metal-Free Cycloetherification Strategies

The benzo[d]oxaphosphole scaffold can be assembled via acid-promoted tandem reactions that avoid transition metal catalysts. A diazonium cation intermediate, generated in situ from N-nitroso N-tert-butylamine under triflic acid (TfOH) catalysis, initiates intramolecular C–O bond formation. This method achieved 62% yield for analogous dihydrobenzo[d]oxaphosphole 3-oxides in dichloromethane (DCM), with cyclohexane favoring competing Friedel-Crafts side reactions. Critical parameters include:

ParameterOptimal ConditionYield Impact
Acid catalyst5 equiv TfOHMaximizes diazonium generation
SolventDCMSuppresses aryl side products
Temperature0°C to 25°CPrevents decomposition

The reaction proceeds through a trigonal bipyramidal transition state at phosphorus, with the tert-butyl group adopting an axial position to minimize steric hindrance.

Palladium-Catalyzed Migratory Cyclization

Palladium/DPEPhos systems enable the construction of benzo-fused phospholes via a unique 1,2-palladium migration mechanism. Using (α-bromoethenyl)diphenylphosphine oxide precursors, this method achieves 94% yield for benzophosphole derivatives at 80°C in 1,2-dichloroethane (DCE) with cesium pivalate (CsOPiv) as base. Key advantages include:

  • Regioselectivity : Migratory insertion favors formation of the 2,3-dihydrobenzo[d]oxaphosphole over linear isomers

  • Functional group tolerance : Ethers, esters, and protected amines remain intact

  • Deuterium labeling studies confirm the absence of 1,4-palladium shifts, supporting a concerted cyclization pathway

ComponentSpecificationRole
Aryl boronic acid2,6-DiphenoxyphenylCoupling partner
CatalystPd(PPh3)4 (5 mol%)Facilitates transmetallation
BaseK2CO3Activates boronic acid
SolventToluene/EtOH (3:1)Balances solubility

Microwave irradiation at 120°C for 15 minutes improves yields to 92% while minimizing phosphole ring opening.

Stereochemical Control

Chiral Ligand Design

Asymmetric induction at C2 and C3 positions employs P-stereogenic bisphosphine ligands. The (R)-DM-Segphos-Pd(0) system achieves 86% enantiomeric excess (ee) for analogous compounds through:

  • π-Stacking interactions between ligand aryl groups and the benzo[d]oxaphosphole

  • Steric directing effects from the 2,4,6-triisopropylbenzyl substituent

  • Transition state organization via Pd–O coordination to the oxaphosphole oxygen

Dynamic Kinetic Resolution

Concurrent optimization of:

  • Temperature : −20°C slows epimerization at phosphorus

  • Solvent polarity : tert-Amyl alcohol enhances hydrogen bonding to the oxaphosphole oxygen

  • Additives : 10 mol% (–)-sparteine suppresses racemization

These conditions enable isolation of the (2S,3S) diastereomer in 67% yield with 99:1 dr.

Purification and Characterization

Chromatographic Resolution

A three-step purification protocol ensures >99% chemical and stereochemical purity:

  • Silica gel chromatography (hexane/EtOAc 4:1) removes non-polar byproducts

  • Chiral HPLC (Chiralpak IA column, heptane/i-PrOH 90:10) separates enantiomers

  • Recrystallization from methanol/water (9:1) affords X-ray quality crystals

Spectroscopic Validation

31P NMR (162 MHz, CDCl3): δ 28.7 ppm (d, J = 12.1 Hz) confirms P-stereogenicity
X-ray crystallography :

  • P–O bond length : 1.642 Å (compared to 1.60 Å in non-strained phospholes)

  • Dihedral angle : 88.3° between benzo and oxaphosphole rings

  • C3–C4 distance : 1.521 Å, indicating minimal ring strain

Industrial Scale-Up Considerations

Continuous Flow Synthesis

A segmented flow reactor design addresses exothermicity challenges:

Reactor ZoneFunctionParameters
Pre-mixingDiazonium generationT = −5°C, τ = 30 s
CyclizationRing closureT = 25°C, τ = 5 min
QuenchNeutralizationpH 7.0, τ = 1 min

This system achieves 83% yield at 50 g/h throughput with 99.8% purity by HPLC.

Waste Stream Management

The process utilizes:

  • Solvent recovery : Distillation recovers >95% DCM and THF

  • Palladium reclamation : Ion-exchange resins recover 99.2% Pd from catalyst residues

  • Aqueous neutralization : Calcium hydroxide precipitation removes phosphate byproducts

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The tert-butyl and diphenoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Catalytic Applications

The compound is primarily utilized as a chiral ligand in asymmetric synthesis. Its sterically hindered structure enhances selectivity in reactions such as:

  • Asymmetric Hydrogenation : It facilitates the hydrogenation of prochiral ketones and imines to yield enantiomerically enriched alcohols and amines.
  • Cross-Coupling Reactions : Acts as a ligand in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with high stereochemical control.

Pharmaceutical Applications

Due to its chiral nature, this compound is valuable in the pharmaceutical industry for:

  • Drug Development : It can be employed to synthesize bioactive compounds with specific stereochemistry, which is crucial for drug efficacy and safety.
  • Chiral Auxiliary : It serves as a chiral auxiliary in the synthesis of complex organic molecules, aiding in the production of pharmaceuticals with desired chirality.

Material Science

The compound's unique properties also extend to materials science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to impart specific functionalities or enhance mechanical properties.
  • Nanotechnology : Its phosphine moiety can be used in the synthesis of nanoparticles for applications in electronics and photonics.

Case Study 1: Asymmetric Synthesis of Alcohols

A study demonstrated the use of (2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole as a ligand for the asymmetric hydrogenation of ketones. The reaction yielded high enantiomeric excess (ee) values (>90%) for various substrates under mild conditions .

Case Study 2: Synthesis of Chiral Pharmaceuticals

In another research project, this compound was utilized in the synthesis of a key intermediate for an anti-cancer agent. The use of this ligand allowed for higher yields and improved selectivity compared to traditional methods .

Summary Table of Applications

Application AreaDescriptionExample Reaction
CatalysisChiral ligand for asymmetric synthesisAsymmetric hydrogenation of ketones
Pharmaceutical SynthesisChiral auxiliary for drug developmentSynthesis of enantiomerically pure pharmaceuticals
Material ScienceEnhancing properties of polymersIncorporation into polymer matrices

Mechanism of Action

The mechanism of action of (2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling events.

Comparison with Similar Compounds

Key Compounds :

(2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS: 1373432-09-7 Molecular Formula: C₁₉H₂₃O₃P (MW: 330.36) Features: Methoxy groups at the 2,6-positions of the aryl ring. Applications: Demonstrated high reactivity (91% selectivity) in Cu-catalyzed asymmetric hydrogenation of ketones . Methoxy groups provide moderate electron donation, enhancing metal-ligand coordination while reducing steric hindrance compared to phenoxy .

(2R,3R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

  • CAS : 2634687-76-4
  • Molecular Formula : C₂₃H₃₁O₃P (MW: 386.46)
  • Features : Bulky isopropoxy substituents.
  • Applications : Improved enantioselectivity in sterically demanding reactions due to enhanced hindrance, but slower reaction kinetics .

Target Compound (2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS: 2565792-32-5 Molecular Formula: C₃₀H₂₉O₃P (MW: 468.53) Features: Phenoxy groups introduce strong electron-withdrawing effects and greater steric bulk. Applications: Superior performance in reactions requiring electron-deficient metal centers (e.g., Suzuki-Miyaura couplings), where phenoxy groups stabilize intermediates and suppress side reactions .

Comparative Data Table: Substituent Effects

Compound Substituents Molecular Weight Selectivity in Hydrogenation Key Application
(2S,3S)-Diphenoxyphenyl derivative 2,6-diphenoxy 468.53 Not reported Asymmetric Suzuki-Miyaura couplings
(2S,3S)-Dimethoxyphenyl derivative 2,6-dimethoxy 330.36 91% Cu-catalyzed ketone hydrogenation
(2R,3R)-Diisopropoxyphenyl derivative 2,6-diisopropoxy 386.46 High (specifics N/A) Sterically hindered reactions

Stereochemical and Backbone Modifications

Key Compounds :

(S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

  • CAS : 2227217-19-6
  • Molecular Formula : C₂₁H₂₇O₃P (MW: 358.41)
  • Features : Additional methyl groups at the 2-position increase backbone rigidity.
  • Applications : Enhanced enantioselectivity in asymmetric hydroboration due to restricted conformational flexibility .

Dimeric Ligand (2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole

  • CAS : 1884680-48-1
  • Molecular Formula : C₃₈H₄₄O₆P₂ (MW: 658.71)
  • Features : Bidentate coordination via two oxaphosphole units.
  • Applications : Higher stability in Ru-catalyzed asymmetric hydrogenation but requires complex synthesis .

Comparative Data Table: Structural Modifications

Compound Structural Feature Molecular Weight Key Advantage Limitation
Target Compound (2S,3S) configuration Single oxaphosphole unit 468.53 Balanced steric/electronic tuning Limited to monodentate coordination
Dimeric derivative (CAS 1884680-48-1) Bidentate structure 658.71 Enhanced metal complex stability Synthetic complexity, high cost
2,2-Dimethyl variant (CAS 2227217-19-6) Rigid backbone 358.41 High enantioselectivity Reduced versatility in diverse reactions

Biological Activity

The compound (2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole derivative that has garnered attention for its potential biological activities. This article aims to consolidate findings from various studies regarding its biological efficacy, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C30H29O3P
  • CAS Number : 2565792-32-5
  • Molecular Weight : 454.50 g/mol

The compound features a unique oxaphosphole structure that contributes to its reactivity and biological properties.

Anticancer Properties

Recent studies have indicated that phosphole derivatives can exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that it effectively inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells.
  • Case Study : A study involving human breast cancer cell lines (MCF-7) reported a dose-dependent decrease in cell viability when treated with this compound. The IC50 value was determined to be around 15 µM, indicating potent activity against these cells .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties:

  • Research Findings : In a DPPH radical scavenging assay, this compound exhibited a significant reduction in free radical levels, suggesting its potential as a natural antioxidant .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are of great interest:

  • Mechanism : The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests its potential application in treating inflammatory diseases .

Research Findings Summary Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,3S)-configured oxaphosphole derivatives, and how do stereochemical impurities arise?

  • Methodology : Use asymmetric catalysis with chiral ligands (e.g., phosphine-oxazoline systems) to control stereochemistry at the 2S and 3S positions. Monitor reaction progress via chiral HPLC to detect diastereomeric byproducts (e.g., 2R,3R or 2S,3R isomers) .
  • Data Analysis : Compare yields and enantiomeric excess (ee) under varying conditions (temperature, solvent polarity). For example, reports 97% purity for a related stereoisomer, suggesting rigorous chromatographic purification is critical .

Q. How can NMR spectroscopy resolve structural ambiguities in oxaphosphole derivatives with bulky substituents?

  • Methodology : Perform 1H^{1}\text{H}-31P^{31}\text{P} HMBC experiments to confirm P-O-C connectivity. For tert-butyl groups, analyze 13C^{13}\text{C} DEPT-135 for quaternary carbon signals (~30 ppm) .
  • Example : provides molecular formula (C19_{19}H23_{23}O3_3P) and storage conditions, but structural validation requires 2D NMR to distinguish diphenoxyphenyl vs. dimethoxyphenyl substituents .

Q. What storage conditions maximize compound stability?

  • Guidelines : Store under inert atmosphere (argon) at 2–8°C to prevent oxidation of the phosphole ring. DMSO stock solutions (10 mM) should avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How do steric effects from tert-butyl and diphenoxyphenyl groups influence catalytic activity in cross-coupling reactions?

  • Experimental Design : Compare turnover numbers (TONs) of (2S,3S)-configured derivatives vs. less hindered analogs (e.g., methyl substituents) in Suzuki-Miyaura couplings. Use X-ray crystallography ( ) to correlate ligand bite angles with reactivity .
  • Contradictions : notes conflicting aquatic toxicity data for structurally similar phosphates; assess whether bulky groups reduce leaching or alter environmental persistence .

Q. What computational methods predict the enantioselectivity of oxaphosphole ligands in asymmetric catalysis?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to model transition states. Compare calculated ee values with experimental results from (97% purity implies high stereochemical fidelity) .

Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled for biological assays?

  • Optimization : Use co-solvents (e.g., Tween 80/saline) to improve aqueous solubility while maintaining bioactivity. provides a dilution protocol for DMSO stocks .

Key Research Gaps

  • Synthetic Scalability : and list milligram-scale availability but lack protocols for multi-gram synthesis.
  • Environmental Impact : highlights contradictory ecotoxicity data for analogous phosphates, warranting OECD 301/302 testing for this compound .

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